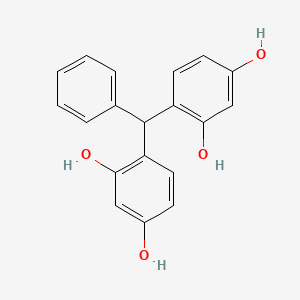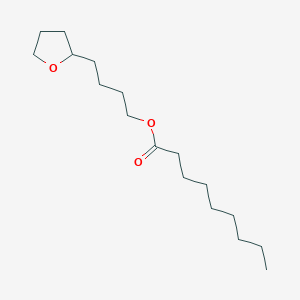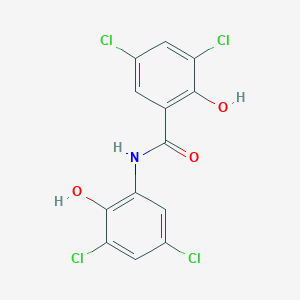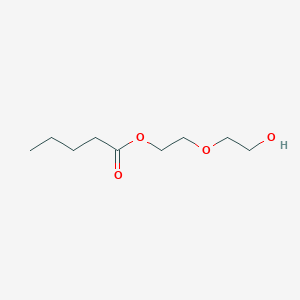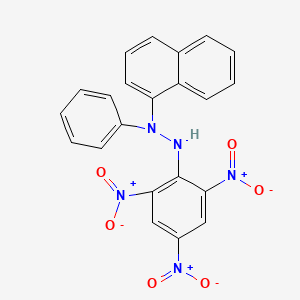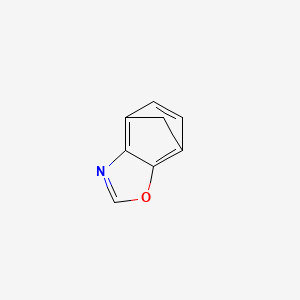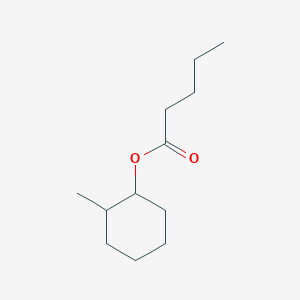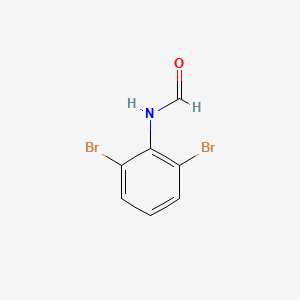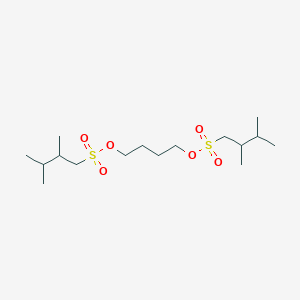
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid is a synthetic organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of dichloro and hydroxy substituents on one phenyl ring and an iodine substituent on the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-4-hydroxybenzaldehyde and p-iodophenylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dichloro-4-hydroxybenzaldehyde and p-iodophenylacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a suitable solvent like ethanol or methanol under reflux conditions for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
化学反応の分析
Types of Reactions
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbon-carbon double bond can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(3,5-Dichloro-4-oxophenyl)-2-(P-iodophenyl)-acrylic acid.
Reduction: Formation of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting key enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
3-(3,5-Dichloro-4-hydroxyphenyl)-2-phenylacrylic acid: Lacks the iodine substituent.
3-(4-Hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid: Lacks the dichloro substituents.
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-bromophenyl)-acrylic acid: Contains a bromine substituent instead of iodine.
Uniqueness
The presence of both dichloro and iodine substituents in 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
5325-36-0 |
|---|---|
分子式 |
C15H9Cl2IO3 |
分子量 |
435.0 g/mol |
IUPAC名 |
(Z)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H9Cl2IO3/c16-12-6-8(7-13(17)14(12)19)5-11(15(20)21)9-1-3-10(18)4-2-9/h1-7,19H,(H,20,21)/b11-5- |
InChIキー |
IDFPDBQWMNFKGD-WZUFQYTHSA-N |
異性体SMILES |
C1=CC(=CC=C1/C(=C/C2=CC(=C(C(=C2)Cl)O)Cl)/C(=O)O)I |
正規SMILES |
C1=CC(=CC=C1C(=CC2=CC(=C(C(=C2)Cl)O)Cl)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



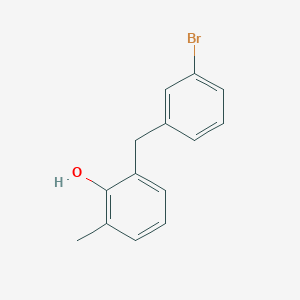

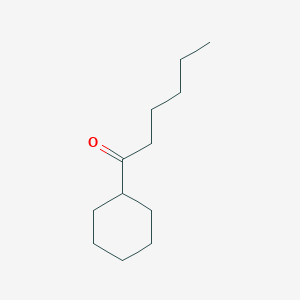
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
